REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:17]=[CH:16][C:6]([CH2:7][CH2:8][O:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)=[CH:5][CH:4]=1.C1C[O:21][CH2:20]C1.C(Br)C>CN(C=O)C>[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]1[O:9][CH2:8][CH2:7][C:6]1[CH:16]=[CH:17][C:3]([CH:20]=[O:21])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
silicone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
water ice methanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CCOC2OCCCC2)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.274 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture in the cooling bath was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then suba-sealed (side-arm)
|
Type
|
ADDITION
|
Details
|
connected to a 100 mL pressure-equalising addition funnel (centre-socket)
|
Type
|
CUSTOM
|
Details
|
connected to a double-layer coil condenser
|
Type
|
ADDITION
|
Details
|
the apparatus purge-filled with nitrogen three times
|
Type
|
CUSTOM
|
Details
|
forming a colourless solution
|
Type
|
ADDITION
|
Details
|
cannula transferred into the pressure-equalising addition funnel
|
Type
|
ADDITION
|
Details
|
after about 5 mL had added the reaction flask
|
Type
|
TEMPERATURE
|
Details
|
until reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
After this period the reaction mixture consisted of a deep orange solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture chilled for a period of 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Next day the (melted) cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
to stir at room temperature under nitrogen for a further 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After 24 hours the reaction mixture was quenched by dropwise addition of 60 mL of saturated aqueous NH4Cl, which
|
Duration
|
24 h
|
Type
|
DISSOLUTION
|
Details
|
then dissolved as the addition
|
Type
|
CUSTOM
|
Details
|
Post quenching the reaction mixture
|
Type
|
FILTRATION
|
Details
|
This mixture was then filtered directly into a 250 mL-
|
Type
|
CUSTOM
|
Details
|
separating funnel
|
Type
|
CUSTOM
|
Details
|
the layers partitioned
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with 100 mL of Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were then dried over anhydrous MgSO4 for a period of 90 minutes before the drying mixture
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the collected solid washed with 3×25 mL portions of Et2O
|
Type
|
CUSTOM
|
Details
|
stripped to dryness in vacuo (rotary evaporator)
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow oil
|
Type
|
WASH
|
Details
|
A small aliquot of the crude product was analysed by TLC (silica-gel TLC plates, 20% EtOAc/80% n-hexane elution mixture) against the 2d
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
CUSTOM
|
Details
|
to form a new highly tailed major spot with an Rf of 0.52 with additional minor spots at Rf values of 0.09 and 0.0 (baseline)
|
Type
|
CUSTOM
|
Details
|
pre-loaded onto 11.0 g of Merck 60 (15-40 μm) silica gel purified
|
Type
|
CUSTOM
|
Details
|
by dry column flash chromatography
|
Type
|
CUSTOM
|
Details
|
3.00 minutes
|
Duration
|
3 min
|
Type
|
WASH
|
Details
|
(iv) Elution gradient
|
Type
|
WASH
|
Details
|
After elution of the column fractions' 10-17
|
Type
|
CUSTOM
|
Details
|
stripped to dryness in vacuo (rotary evaporator)
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow liquid which
|
Type
|
CUSTOM
|
Details
|
was then further dried in vacuo (oil immersion pump) at room temperature for a period of 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
|
Smiles
|
O1C(CCCC1)OCCC1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |